molecular formula C16H14ClN3O2S B2441262 N-(4-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 312735-17-4

N-(4-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2441262
CAS RN: 312735-17-4
M. Wt: 347.82
InChI Key: LHNQRNWTPRIZQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used, and the mechanism of each reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is used as a starting material or reactions that it undergoes under certain conditions .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions. Techniques like mass spectrometry or infrared spectroscopy could be used to analyze the compound’s chemical properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives : New derivatives of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide were synthesized, which were then used to create N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide. The structures of these compounds were confirmed through IR, 1H-NMR, and Mass spectral studies (Akbari et al., 2008).
  • Antimicrobial Properties : Some synthesized compounds displayed significant inhibition of bacterial and fungal growth, compared to standard drugs, indicating their potential as antimicrobial agents (Akbari et al., 2008).

Chemical Synthesis and Optimization

  • Catalysis in Synthesis : The compound was synthesized using sodium hydrogen sulfate as a catalyst. This method offered moderate to high yields and highlights the importance of selecting efficient catalysts for the synthesis of such complex molecules (Gein, Zamaraeva, & Dmitriev, 2018).

Potential Medical Applications

  • Antidiabetic Screening : Derivatives of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This study points towards potential applications in diabetes management (Lalpara et al., 2021).

Pharmaceutical Development and Testing

  • Anticancer Potential : Pyrimidine derivatives, including those structurally related to N-(4-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide, were evaluated for their antimicrobial and anticancer potential. Some compounds showed promising results, suggesting their relevance in developing new cancer therapies (Sharma et al., 2012).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity data, flammability, potential for explosion, and precautions that need to be taken while handling and storing the compound .

Future Directions

Future directions could involve potential applications of the compound, based on its properties and biological activity. This could also involve further studies that could be conducted to gain a better understanding of the compound .

properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-9-13(15(21)19-11-6-4-10(17)5-7-11)14(20-16(22)18-9)12-3-2-8-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNQRNWTPRIZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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